3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as microwave-assisted synthesis, have been applied to similar compounds to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) for cyclization reactions . Conditions often involve heating and the use of desiccants like calcium chloride .
Major Products Formed
The major products formed from these reactions include thieno[2,3-d]pyrimidin-4-ones and thienopyrimidine-2,4-diones .
Scientific Research Applications
3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of certain enzymes, thereby affecting cellular processes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Aminothieno[2,3-d]pyrimidin-5-yl)coumarins: These compounds share a similar thieno[2,3-d]pyrimidine core and have been synthesized using green chemistry methods.
Thieno[3,2-d]pyrimidine derivatives: These compounds also feature a thieno-pyrimidine structure and exhibit diverse biological activities.
Uniqueness
3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a nucleic acid antimetabolite and its applications in various fields make it a compound of significant interest .
Properties
Molecular Formula |
C9H8N4S2 |
---|---|
Molecular Weight |
236.3 g/mol |
IUPAC Name |
3-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C9H8N4S2/c10-3-1-4-15-9-12-7(11)6-2-5-14-8(6)13-9/h2,5H,1,4H2,(H2,11,12,13) |
InChI Key |
DTGPYHOTBKARCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=NC(=C21)N)SCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.